tert-Butyl 2-isopropylisonicotinate
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Overview
Description
tert-Butyl 2-isopropylisonicotinate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an isopropyl group, and an isonicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with tert-butyl alcohol and isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of heterogeneous catalysts can enhance the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-isopropylisonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used
Scientific Research Applications
tert-Butyl 2-isopropylisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of tert-Butyl 2-isopropylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of isonicotinic acid and the corresponding alcohol. The molecular pathways involved include the activation of esterases and subsequent metabolic processes .
Comparison with Similar Compounds
- tert-Butyl isonicotinate
- tert-Butyl 2-methylisonicotinate
- tert-Butyl 2-ethylisonicotinate
Comparison: tert-Butyl 2-isopropylisonicotinate is unique due to the presence of the isopropyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 2-propan-2-ylpyridine-4-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-8-10(6-7-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |
InChI Key |
PPGYPUPXPACSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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